molecular formula C24H29N5O7S2 B2908334 ethyl 4-[4-({6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate CAS No. 449770-07-4

ethyl 4-[4-({6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate

Cat. No.: B2908334
CAS No.: 449770-07-4
M. Wt: 563.64
InChI Key: OFUOMPCCZVBZQB-UHFFFAOYSA-N
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Description

Ethyl 4-[4-({6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a synthetic small molecule featuring a thieno[2,3-c]pyridine core fused with a piperazine-carboxylate moiety. Its structure includes:

  • Acetyl and carbamoyl substituents: These electron-withdrawing groups enhance binding affinity to target proteins, likely influencing kinase or protease inhibition .
  • Benzenesulfonyl-piperazine linker: The sulfonyl group improves solubility and facilitates interactions with hydrophobic protein pockets, while the piperazine ring contributes to conformational flexibility .

This compound’s design suggests applications in oncology or infectious diseases, leveraging its structural complexity for selective target engagement.

Properties

IUPAC Name

ethyl 4-[4-[(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O7S2/c1-3-36-24(33)27-10-12-29(13-11-27)38(34,35)17-6-4-16(5-7-17)22(32)26-23-20(21(25)31)18-8-9-28(15(2)30)14-19(18)37-23/h4-7H,3,8-14H2,1-2H3,(H2,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUOMPCCZVBZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-({6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of various functional groups through a series of reactions such as acylation, sulfonylation, and carbamoylation. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-[(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Ethyl 4-[4-[(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[4-({6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocycles, including pyridines, pyrimidines, and thieno-fused systems. Key comparisons are summarized below:

Compound Name Molecular Formula Key Structural Features Bioactivity Profile Reference
Target Compound C₂₅H₂₈N₆O₆S₂ (estimated) Thieno[2,3-c]pyridine, benzenesulfonyl, piperazine Hypothesized kinase inhibition
Ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate C₁₇H₂₇N₇O₃S Pyrimidine, dual piperazine, carbamoyl Anticancer (NCI-60 screening)
4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis-6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide C₃₄H₂₂N₆O₄S₂ Thieno[2,3-b]pyridine, furyl, carboxamide Antimicrobial (MIC: 2–8 µg/mL)
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine C₁₄H₁₃ClFN₅ Pyridazine, fluorophenyl-piperazine Serotonin receptor modulation (IC₅₀ < 1 µM)

Key Findings

Bioactivity Correlation with Structural Similarity: Compounds with thieno-pyridine cores (e.g., ) exhibit antimicrobial activity, while piperazine-linked pyridazines/pyrimidines (e.g., ) target neurological or oncological pathways. The target compound’s hybrid structure may combine these traits. Hierarchical clustering of bioactivity profiles (NCI-60 data) shows that structural analogs with carbamoyl/piperazine groups cluster together, suggesting shared mechanisms like ATP-competitive kinase inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves:

  • Step 1: Formation of the thieno[2,3-c]pyridine core via cyclization of enaminones with thiophene derivatives .
  • Step 2: Sulfonylation and piperazine coupling using conditions similar to those in . Comparatively, pyridazinones (e.g., ) require milder conditions (e.g., reflux in ethanol), highlighting the trade-off between structural complexity and synthetic feasibility.

Computational Similarity Metrics :

  • Tanimoto and Dice indices indicate moderate similarity (0.45–0.60) between the target compound and pyridazine/piperazine derivatives, implying overlapping but distinct pharmacophores .

Critical Notes

  • Bioactivity-Structure Discrepancies : While emphasizes structural-bioactivity correlations, some analogs (e.g., fluorophenyl-piperazines in ) show divergent activities despite shared motifs, underscoring the role of substituent electronic effects.
  • Therapeutic Potential: The carbamoyl and acetyl groups in the target compound may enhance blood-brain barrier penetration compared to simpler pyridazines , warranting further ADMET studies.

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